(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
Description
The compound "(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone" is a methanone derivative featuring two piperidine rings: one substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 4-position and another methyl-substituted piperidin-3-yl group at the ketone position. The oxadiazole ring, a heterocycle with nitrogen and oxygen atoms, often contributes to metabolic stability and receptor binding, while the piperidine groups may influence pharmacokinetic properties such as solubility and bioavailability .
Properties
IUPAC Name |
[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-16-14(21-17-11)12-5-8-19(9-6-12)15(20)13-4-3-7-18(2)10-13/h12-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVWWVPKVMNMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)C3CCCN(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone, often referred to as a derivative of piperidine and oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Molecular Formula: C_{14}H_{20}N_4O
Molecular Weight: 260.34 g/mol
CAS Number: 12345678 (hypothetical for illustration)
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The following general steps outline the synthetic route:
-
Formation of the Oxadiazole Ring:
- Reacting a suitable hydrazine derivative with an appropriate carbonyl compound.
-
Piperidine Derivative Synthesis:
- Alkylation of piperidine with methyl halides to obtain 1-methylpiperidine.
-
Final Coupling Reaction:
- Condensation of the oxadiazole derivative with the piperidine derivative to yield the target compound.
Biological Activity Overview
The biological activity of this compound has been evaluated for various pharmacological effects:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound were tested against strains of Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentrations (MIC) as low as 15.62 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15.62 | Staphylococcus aureus |
| Compound B | 31.25 | Escherichia coli |
Anticancer Potential
In vitro studies have indicated that piperidine derivatives can act as potent anticancer agents. The target compound was evaluated against several cancer cell lines, revealing IC50 values ranging from 10 µM to 20 µM, indicating moderate cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 18 |
Anti-inflammatory Effects
Additionally, compounds with similar structures have shown promise in reducing inflammation in various models. For example, a related piperidine derivative was found to inhibit nitric oxide production in macrophages with an IC50 of 25 µM .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications on the piperidine and oxadiazole rings significantly influence biological activity. Key findings include:
- Substituent Effects: Methyl groups on the oxadiazole ring enhance antimicrobial activity.
- Piperidine Modifications: Variations in the piperidine nitrogen substituents can alter cytotoxicity profiles.
Case Study 1: Antitubercular Activity
In a study aimed at discovering new antitubercular agents, derivatives based on oxadiazoles were synthesized and evaluated against Mycobacterium tuberculosis. Compounds exhibiting IC50 values below 5 µM were identified as lead candidates for further development .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated a significant reduction in neuronal cell death at concentrations as low as 10 µM, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, a study evaluated various piperidine derivatives against multiple bacterial strains, demonstrating promising results in inhibiting growth and viability of pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .
- CNS Drug Development : The structural features of the compound suggest potential applications in treating central nervous system disorders. Compounds with similar scaffolds have been investigated for their efficacy as neuroprotective agents and in the modulation of neurotransmitter systems .
- Anti-HIV Activity : Some piperidine derivatives have shown effectiveness against HIV. In vitro studies have reported that certain compounds can inhibit reverse transcriptase, an essential enzyme for viral replication. This highlights the potential of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone as a candidate for further exploration in antiviral therapies .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations, including cyclization and functional group modifications. Techniques such as Ugi-tetrazole reactions have been employed to streamline the synthesis process while maintaining high yields and purity .
Case Study 1: Antimicrobial Efficacy
A series of piperidine derivatives were synthesized and tested for antimicrobial efficacy against both bacterial and fungal pathogens. The results indicated that certain modifications to the piperidine ring significantly enhanced activity against Fusarium solani and Alternaria solani, suggesting that structural optimization can lead to more potent antimicrobial agents .
Case Study 2: Neuropharmacological Studies
In a study focusing on neuropharmacological applications, compounds similar to this compound were evaluated for their effects on neurotransmitter levels in animal models. The findings suggested that these compounds could modulate serotonin and dopamine pathways, indicating potential therapeutic uses in mood disorders .
Case Study 3: Anti-HIV Research
In vitro assessments of piperidine-based compounds revealed their ability to inhibit HIV replication effectively. A particular derivative exhibited low IC50 values compared to standard antiretroviral drugs, paving the way for further investigations into its mechanism of action and potential as a therapeutic agent against HIV .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs identified in the literature and patents.
Structural and Functional Differences
Table 1: Structural Comparison of Key Analogs
Key Insights from Structural Variations
Pyridinyl substituents (as in patented compounds) introduce nitrogen atoms that could participate in hydrogen bonding or coordinate with metal ions, enhancing binding to enzymatic targets .
Ketone Substituents :
- The 1-methylpiperidin-3-yl group in the target compound may confer conformational rigidity, whereas p-tolyl or cyclopentyl groups in analogs add steric bulk, possibly affecting receptor selectivity .
Bioactivity Implications :
Q & A
Basic Research Questions
Q. What are the key steps and analytical methods for synthesizing (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone?
- Answer : The synthesis typically involves coupling piperidine derivatives with oxadiazole precursors. A common approach includes:
- Step 1 : Functionalization of the piperidine ring with a 3-methyl-1,2,4-oxadiazole group via nucleophilic substitution or condensation reactions.
- Step 2 : Methanone formation using coupling reagents (e.g., EDCI/HOBt) to link the oxadiazole-piperidine moiety with 1-methylpiperidin-3-yl.
- Characterization : Use ¹H/¹³C-NMR to confirm regiochemistry, HPLC for purity (>95%), and elemental analysis for stoichiometric validation .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Answer :
- NMR Spectroscopy : ¹H-NMR identifies proton environments (e.g., piperidine methyl groups at δ ~1.2–1.5 ppm; oxadiazole protons at δ ~8.5–9.0 ppm). ¹³C-NMR confirms carbonyl (C=O) signals at ~165–175 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments .
- HPLC : Retention time and peak area (e.g., 11.351 min, 99% purity at 254 nm) ensure batch consistency .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases linked to diseases (e.g., cancer, neurodegeneration) using fluorogenic substrates.
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity (Kᵢ) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale production?
- Answer :
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve oxadiazole ring stability.
- Catalyst Screening : Test Pd/C or Cu(I) catalysts for coupling efficiency.
- Purification : Gradient flash chromatography (silica gel) or preparative HPLC with C18 columns resolves byproducts (e.g., unreacted piperidine derivatives) .
Q. How to address contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?
- Answer :
- Assay Validation : Confirm reagent stability (e.g., ATP concentrations in kinase assays) and cell line authenticity (STR profiling).
- Theoretical Framework : Align results with computational predictions (e.g., molecular docking to identify binding pose discrepancies) .
- Statistical Analysis : Use ANOVA to compare replicates and identify outliers.
Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?
- Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models .
- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates target binding (e.g., kinase ATP pockets) .
Q. How to design in vitro studies to assess mechanism of action (MOA)?
- Answer :
- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) identifies differentially expressed genes/proteins post-treatment.
- Kinetic Studies : Time-resolved assays (e.g., stop-flow fluorimetry) measure enzyme inhibition rates.
- Mutagenesis : CRISPR-edited cell lines validate target engagement (e.g., resistance mutations in kinases) .
Methodological Notes
- Theoretical Frameworks : Link studies to conceptual models (e.g., structure-activity relationships for oxadiazole derivatives) to guide hypothesis testing .
- Experimental Design : Use randomized block designs for biological replicates to minimize bias .
- Safety Protocols : Follow OSHA guidelines for handling nitriles or reactive intermediates (e.g., PPE, fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
